2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-phenoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(17-8-4-5-9-18(17)20(23)24)21-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRWYWSIPMWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352955 | |
| Record name | 2-[(4-phenoxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19368-04-8 | |
| Record name | 2-[(4-phenoxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-PHENOXYANILINO)CARBONYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis Pathways
Strategies for the Preparation of 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid
The formation of the central carbamoyl (B1232498) (amide) linkage is the key step in constructing the target molecule. This is typically accomplished by reacting an amine precursor, 4-phenoxyaniline (B93406), with a phthalic acid precursor.
The most direct and atom-economical approach for synthesizing N-aryl phthalamic acids, including this compound, is the ring-opening condensation of phthalic anhydride (B1165640) with the corresponding aniline (B41778) derivative. This reaction involves the nucleophilic attack of the primary amine (4-phenoxyaniline) on one of the carbonyl carbons of phthalic anhydride.
The reaction is typically carried out by mixing the two reactants in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include acetic acid, ethanol, and other polar organic solvents. sphinxsai.com The reaction often proceeds readily at room temperature or with gentle heating. For instance, a general procedure involves refluxing phthalic anhydride and an amine in glacial acetic acid for several hours. sphinxsai.com The resulting phthalamic acid often precipitates from the reaction mixture upon cooling or can be isolated after solvent evaporation.
This method is advantageous due to the high reactivity of the anhydride, the commercial availability of the starting materials, and the fact that it does not require a coupling agent or catalyst, thus simplifying the purification process. The primary product is the ortho-substituted benzoic acid, as desired.
Table 1: Representative Conditions for Phthalic Anhydride Condensation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |
|---|---|---|---|---|
| Phthalic Anhydride | 4-Phenoxyaniline | Acetic Acid | Reflux, 4 hours | N-Aryl Phthalamic Acid |
| Phthalic Anhydride | Aromatic Amines | Ethanol | Stirring, Room Temp. | N-Aryl Phthalamic Acid |
This table presents generalized conditions based on typical reactions of phthalic anhydride with amines. sphinxsai.com
An alternative to using phthalic anhydride is the direct coupling of phthalic acid with 4-phenoxyaniline. Since the direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, this pathway necessitates the use of coupling agents. These reagents activate the carboxylic acid group of phthalic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.
The general sequence involves:
Activation of one of the carboxylic acid groups of phthalic acid with the coupling agent.
Addition of 4-phenoxyaniline to the activated intermediate.
Formation of the amide bond to yield this compound.
This method offers versatility but requires careful control of stoichiometry to favor the formation of the mono-amide over the di-amide. It also introduces additional reagents that must be removed during product purification.
To enhance the efficiency, yield, and environmental profile of the synthesis, one-pot approaches and reaction optimization studies are often employed. A one-pot synthesis could involve generating the amine or the acid precursor in situ followed by the coupling reaction without isolating intermediates.
Reaction optimization focuses on systematically varying key parameters to find the ideal conditions. Based on analogous chemical processes, the optimization for the synthesis of this compound would involve studying the following variables sjf.ch:
Temperature: Varying the temperature can significantly impact the reaction rate and the formation of potential byproducts. An optimal temperature balances reaction speed with product stability.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding product degradation from prolonged reaction times.
Stoichiometry of Reactants: Adjusting the molar ratio of phthalic anhydride to 4-phenoxyaniline can maximize the conversion of the limiting reagent and minimize unreacted starting materials.
Solvent and Catalyst: The choice of solvent can affect reactant solubility and reaction kinetics. While the uncatalyzed reaction is common, the use of acid or base catalysts could be explored to accelerate the reaction.
An example of an optimization study on a related process demonstrated that adjusting temperature, reaction time, and the amount of a reagent could increase the yield from 57% to 68%. sjf.ch Similar systematic adjustments could lead to significant improvements in the synthesis of this compound.
Table 2: Parameters for Reaction Optimization
| Parameter | Range Explored (Example) | Optimal Value (Example) | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 70 - 100 °C | ~90 °C | Significant |
| Reaction Time | 15 - 120 minutes | 80 - 90 minutes | Significant |
| Reagent Equiv. | 1.6 - 2.65 | 2.4 - 2.5 | Significant |
This table is based on an optimization study for a different, but analogous, chemical oxidation reaction. sjf.ch
Functionalization and Derivatization of the this compound Core Structure
Once synthesized, the this compound molecule offers several sites for further chemical modification. These derivatizations can be used to modulate its chemical properties or to build more complex molecules. The primary sites for functionalization are the phenoxyphenyl group, the carbamoyl linkage, and the free carboxylic acid.
The two aromatic rings of the 4-phenoxyphenyl group are susceptible to electrophilic aromatic substitution reactions. The directing effects of the ether linkage and the amide group will influence the position of substitution. The phenoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.
Potential modifications include:
Halogenation: Introduction of chloro, bromo, or iodo substituents using appropriate halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).
Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Attachment of alkyl or acyl groups, although these reactions may be complicated by the presence of the deactivating carbamoylbenzoic acid portion of the molecule.
These modifications can significantly alter the electronic and steric properties of the molecule.
The carbamoyl linkage itself is a stable amide bond and generally not reactive. However, the adjacent carboxylic acid group is a prime site for derivatization. Standard carboxylic acid chemistry can be applied to this functional group:
Esterification: The carboxylic acid can be converted to an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or by using alkylating agents.
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride. This intermediate can then be used to form other derivatives.
Amide Formation: The carboxylic acid can be coupled with another amine using the coupling methods described in section 2.1.2 to form a diamide (B1670390) structure.
Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃).
These transformations allow for the conversion of the acidic proton and provide a handle for attaching a wide variety of other chemical moieties.
Alterations to the Benzoic Acid Substructure
The synthesis of analogues of this compound often involves modifications to the benzoic acid portion of the molecule to explore structure-activity relationships. These alterations can range from the introduction of various substituents onto the aromatic ring to the bioisosteric replacement of the carboxylic acid group itself.
One significant alteration involves the replacement of the carboxylic acid with a sulfamoyl moiety. In the development of specific agonists for the lysophosphatidic acid (LPA) receptor, researchers have designed and synthesized a series of sulfamoyl benzoic acid (SBA) analogues. nih.gov The synthesis of these compounds demonstrates a strategy where the core benzoic acid structure is modified to incorporate a sulfamoyl group, which can alter the compound's chemical properties and biological interactions. For instance, 2-sulfamoylbenzoic acid ethyl ester can be used as a starting material, which is then elaborated through reactions with various alkylating agents to produce a library of analogues. nih.gov
Further modifications can include the introduction of substituents at different positions of the benzoic acid ring. The synthesis of N-aryl anthranilic acid derivatives often starts from substituted halobenzoic acids, such as 2-chlorobenzoic acid derivatives. ekb.eg This approach allows for the incorporation of a wide variety of functional groups on the benzoic acid substructure, depending on the substitution pattern of the starting material.
Another synthetic strategy involves the bioisosteric replacement of the sulfamoyl phenyl group with a benzoic acid or its corresponding ethyl ester, which can function as a potential prodrug. nih.gov The general synthesis for these compounds often begins with a substituted benzoic acid, which is converted to the more reactive acid chloride. This intermediate can then be reacted with other nucleophiles to build the final molecule. For example, substituted benzoic acids can be treated with thionyl chloride to form benzoyl chlorides, which are subsequently reacted with ammonium (B1175870) thiocyanate (B1210189) to yield benzoyl isothiocyanates. These intermediates are then coupled with various amines to furnish the target compounds. nih.gov
The table below summarizes examples of synthetic pathways used to modify the benzoic acid substructure in related compounds.
| Starting Material | Key Reagent(s) | Resulting Modification | Reference |
| Substituted Benzoic Acid | Thionyl chloride, then Ammonium thiocyanate | Conversion of carboxylic acid to a benzoyl isothiocyanate for further derivatization | nih.gov |
| 2-Sulfamoylbenzoic acid ethyl ester | K₂CO₃, DMF, various bromoalkyl derivatives | Alkylation of the sulfamoyl nitrogen, retaining the modified benzoic acid core | nih.gov |
| 2-Halogenobenzoic acids | Aromatic amines, Copper catalyst, Ultrasonic irradiation | Formation of N-aryl anthranilic acids with substituents on the benzoic acid ring | ekb.eg |
| 5-R-3-tolyl-1,2,4-oxadiazoles | Air, Cobalt acetate, Sodium bromide | Oxidation of a tolyl group to a carboxylic acid, creating a benzoic acid with a heterocyclic substituent | researchgate.net |
These methodologies highlight the versatility of synthetic approaches available for modifying the benzoic acid portion of the parent molecule, enabling the creation of diverse chemical libraries for further investigation.
Chemo- and Regioselectivity in the Synthesis of this compound Analogues
Chemo- and regioselectivity are critical considerations in the synthesis of this compound and its analogues. The core structure, an N-substituted anthranilic acid derivative, is typically assembled via reactions that require precise control over which functional groups react and at which position.
A primary synthetic route to N-phenylanthranilic acid analogues is the Ullmann condensation or a related copper-catalyzed coupling reaction. ekb.egresearchgate.net This reaction involves the coupling of a halobenzoic acid with an amine. The regioselectivity of this synthesis is paramount; to obtain the desired ortho-amino-substituted benzoic acid structure, an ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) is used as the starting material. The copper catalyst facilitates the amination specifically at the carbon bearing the halogen, ensuring the correct arrangement of the carboxyl and amino groups. ekb.egresearchgate.net
A key aspect of chemoselectivity in these syntheses is the ability to perform the C-N coupling reaction without interference from the carboxylic acid group. Research has demonstrated that regioselective copper-catalyzed amination of bromobenzoic acids can be achieved in high yields without the need for protecting the acidic proton of the carboxyl group. ekb.eg This indicates that the catalytic system is chemoselective, preferentially activating the carbon-halogen bond for nucleophilic attack by the amine over any potential side reactions involving the carboxylic acid.
The conditions for the Ullmann coupling can be modified to improve reaction efficiency and selectivity. The use of ultrasonic irradiation instead of classical heating has been reported to afford higher product yields and shorter reaction times. ekb.eg This method has been successfully applied to the coupling of 2-halogenobenzoic acids with various aromatic amines. ekb.eg
The following table details various conditions for the Ullmann-type synthesis of N-aryl anthranilic acids, illustrating the factors that influence the reaction's success.
| Halobenzoic Acid Substrate | Amine Substrate | Catalyst / Reagents | Solvent / Conditions | Outcome | Reference |
| 2-Halogenobenzoic acids | Aromatic amines | Copper catalyst | Ultrasonic irradiation | Higher product yield, shorter reaction time than classical heating | ekb.eg |
| o-Chlorobenzoic acid | Sterically hindered anilines | CuI | DMF / Microwave irradiation or conventional heating | Efficient synthesis of new N-phenylanthranilic acids | researchgate.net |
| o-Chlorobenzoic acid | Substituted anilines | Copper catalyst, Potassium carbonate | Water / Ultrasonic irradiation | Good yields in a very short reaction time | researchgate.net |
| Bromobenzoic acids | Aromatic & Aliphatic amines | Copper catalyst, various bases | Not specified | High yields without acid protection, demonstrating chemoselectivity | ekb.eg |
In multi-step syntheses of more complex analogues, chemoselectivity is often addressed by activating the carboxylic acid group at a specific point. For example, in the preparation of benzoylthioureido derivatives, the benzoic acid is first converted to a more reactive acyl chloride using thionyl chloride. This activated intermediate then selectively reacts with the thiocyanate salt, leaving other functional groups on the aromatic rings untouched during this step. nih.gov This sequential activation strategy ensures that bond formation occurs at the desired location and in the correct order, which is a fundamental principle in managing chemoselectivity in organic synthesis.
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Pathways for 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid Synthesis
The primary and most direct synthetic pathway to this compound, a substituted N-aryl phthalamic acid, involves the acylation of an amine with a cyclic anhydride (B1165640). Specifically, the reaction proceeds through the nucleophilic attack of 4-phenoxyaniline (B93406) on one of the carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring, forming the corresponding amic acid, which is this compound.
This reaction is the first step in the widely utilized two-step synthesis of N-substituted phthalimides. researchgate.netresearchgate.net The general mechanism is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the phthalic anhydride. This results in a tetrahedral intermediate which then collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of the final phthalamic acid product. researchgate.net The reaction is typically performed under mild conditions to isolate the amic acid intermediate, as the application of heat or dehydrating agents promotes a subsequent cyclization reaction. bohrium.comresearchgate.net
While specific kinetic and thermodynamic parameters for the formation of this compound are not extensively documented in publicly available literature, the kinetics of analogous N-aryl phthalamic acid systems have been studied in detail. These studies provide a robust framework for understanding the reaction dynamics.
Computational studies on the acetic acid-catalyzed cyclization of phthalanilic acid support this model, detailing the transition states and intermediate complexes involved. mdpi.com The reaction is characterized by a pre-equilibration step (the formation of the tetrahedral intermediate) followed by the rate-limiting dehydration step. mdpi.com The thermodynamics of the initial ring-opening reaction to form the phthalamic acid are generally favorable, driven by the formation of a stable amide bond.
The synthesis of this compound and its subsequent transformations can be influenced by various catalysts. In many traditional syntheses, the solvent itself, such as glacial acetic acid, can act as a proton-transfer catalyst, facilitating both the initial ring-opening and the subsequent cyclization to the imide. mdpi.comjetir.org The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amide nitrogen during the cyclization step. mdpi.com
More contemporary approaches have employed a range of catalysts to improve efficiency and control. For the subsequent cyclization of the phthalamic acid to the corresponding phthalimide (B116566), several catalytic systems are effective:
Acid Catalysts: Besides acetic acid, other acids like sulphamic acid have been used to promote the dehydration and cyclization, often requiring elevated temperatures. researchgate.net
Heterogeneous Catalysts: Montmorillonite clays (B1170129) have been utilized as reusable, solid acid catalysts for the synthesis of phthalimides from phthalic anhydride and amines. These offer advantages such as mild reaction conditions, high yields, and ease of separation. jetir.org
Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl phthalimides from phthalamic acids. researchgate.netknow-todays-news.com The proposed mechanism involves the in-situ activation of the phthalamic acid. Mechanistic studies suggest that the NHC may add to an isoimide (B1223178) intermediate, which is generated in situ, to form an acylazolium species that then undergoes amidation. researchgate.netknow-todays-news.comchemrxiv.org
The choice of catalyst is critical in directing the reaction toward either the isolation of the intermediate phthalamic acid or the formation of the final cyclized phthalimide product.
The most significant chemical transformation of this compound is its intramolecular cyclization to form N-(4-phenoxyphenyl)phthalimide. This reaction is a dehydration or condensation process that occurs readily upon heating, particularly in the presence of an acid catalyst or a dehydrating agent like acetic anhydride. researchgate.net
The mechanism for this cyclization has been a subject of detailed study. Kinetic data support a process involving a rapid pre-equilibrium to form a tetrahedral intermediate via intramolecular nucleophilic attack, followed by a slower, rate-determining step where a molecule of water is eliminated to yield the stable five-membered imide ring. researchgate.netmdpi.com
A key mechanistic feature that has been explored is the potential for rearrangement to an isoimide intermediate. In some catalytic cycles, particularly those involving carbodiimides or N-heterocyclic carbenes, the phthalamic acid can first dehydrate to form a phthalic isoimide. researchgate.netknow-todays-news.com This isoimide is a structural isomer of the phthalimide where the nitrogen atom is bonded to one carbonyl group via a double bond and the other via a single bond within the ring. The isoimide can then rearrange to the thermodynamically more stable phthalimide. The NHC-catalyzed route, for instance, proposes the generation of isoimides in situ as key intermediates in a novel pathway to generate acylazoliums. researchgate.net
Reaction Specificity and Control in Derivative Synthesis
Control over the synthesis of this compound and its derivatives is primarily achieved by manipulating reaction conditions to manage the equilibrium between the open-chain amic acid and the cyclized imide. To specifically synthesize and isolate the target compound, mild reaction conditions are essential. This typically involves reacting phthalic anhydride with 4-phenoxyaniline at or below room temperature in an appropriate solvent, which allows for the formation of the phthalamic acid without providing sufficient energy for the subsequent dehydration. researchgate.net
Conversely, to synthesize the N-(4-phenoxyphenyl)phthalimide derivative, the reaction is driven to completion by heating, often under reflux in a solvent like acetic acid, or by adding a chemical dehydrating agent. researchgate.netnih.gov
The synthesis of other derivatives can be controlled by the choice of starting materials. Using a substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride) or a different substituted aniline (B41778) would yield a specific derivative of the phthalamic acid. The specificity of the initial reaction is high, as the amine will selectively attack the anhydride. However, in cases where an unsymmetrically substituted phthalic anhydride is used, a mixture of two isomeric phthalamic acid products can be formed, which presents a challenge for reaction control. google.com This issue highlights the need for carefully designed synthetic routes when targeting specific, pure substituted 2-benzoylbenzoic acid derivatives. google.com
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.
No publicly available experimental NMR data for 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid could be located to populate a data table.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the compound.
No publicly available experimental IR or FTIR data for this compound could be located to populate a data table.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Studies
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns.
No publicly available experimental mass spectrometry data for this compound could be located to populate a data table.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and its packing in the crystal lattice.
The solid-state conformation of this compound, as determined by X-ray crystallography, reveals the spatial arrangement of its constituent rings and the amide linkage. Analysis of torsion angles is critical to understanding the molecule's shape and potential for steric hindrance.
No publicly available experimental X-ray crystallography data, including torsion angles, for this compound could be located to populate a data table.
The way molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions dictate the formation of a supramolecular assembly.
No publicly available experimental X-ray crystallography data detailing intermolecular interactions for this compound could be located to populate a data table.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid and Analogues
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govlongdom.org It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. For this compound and its analogues, DFT studies can elucidate the fundamental relationships between molecular structure and chemical behavior. researchgate.netniscpr.res.in Such calculations are foundational for understanding the compound's stability, reactivity, and spectroscopic properties.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value |
|---|---|
| Total Energy (Hartree) | Not Available in Published Literature |
| Dipole Moment (Debye) | Not Available in Published Literature |
| Mulliken Atomic Charges | Not Available in Published Literature |
| Natural Population Analysis (NPA) Charges | Not Available in Published Literature |
Note: Data is hypothetical as specific literature is unavailable for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. rsc.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. rasayanjournal.co.in The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. niscpr.res.inniscpr.res.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron transfer processes.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Not Available in Published Literature |
| ELUMO | Not Available in Published Literature |
| HOMO-LUMO Energy Gap (ΔE) | Not Available in Published Literature |
Note: Data is hypothetical as specific literature is unavailable for this compound.
Based on the HOMO and LUMO energy values, several global reactivity indices can be calculated to further quantify a molecule's chemical behavior. rasayanjournal.co.in These indices, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The global electrophilicity index (ω), calculated from electronegativity and hardness, provides a measure of a molecule's ability to act as an electrophile. rowansci.com This assessment is valuable for predicting how this compound might interact with biological nucleophiles. researchgate.net
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | Not Available in Published Literature |
| Electron Affinity (A) | Not Available in Published Literature |
| Electronegativity (χ) | Not Available in Published Literature |
| Chemical Hardness (η) | Not Available in Published Literature |
| Global Electrophilicity Index (ω) | Not Available in Published Literature |
Note: Data is hypothetical as specific literature is unavailable for this compound.
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm molecular structures. nih.govresearchgate.netnih.govrsc.org Similarly, theoretical Infrared (IR) spectra can be computed to predict the vibrational frequencies of different functional groups within the molecule, such as the C=O stretch of the carboxylic acid and amide groups, and the N-H bend. acs.orgnih.govresearchgate.netmsu.edu For this compound, these predictions would be invaluable for interpreting experimental spectra and assigning specific peaks to molecular vibrations or chemical environments. nih.gov
Table 4: Selected Predicted Spectroscopic Parameters for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Not Available in Published Literature |
| ¹³C NMR | Chemical Shift (ppm) | Not Available in Published Literature |
| IR | Amide C=O Stretch (cm⁻¹) | Not Available in Published Literature |
| IR | Carboxylic Acid C=O Stretch (cm⁻¹) | Not Available in Published Literature |
| IR | N-H Bend (cm⁻¹) | Not Available in Published Literature |
Note: Data is hypothetical as specific literature is unavailable for this compound.
The acid dissociation constant (pKa) is a crucial parameter that influences the solubility, absorption, and transport of a compound in biological systems. psu.edu Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically using a combination of DFT and a continuum solvation model. researchgate.netnih.govmdpi.com For this compound, which contains a carboxylic acid group, theoretical pKa prediction would provide an estimate of its ionization state at physiological pH, which is critical for understanding its potential pharmacokinetic profile. rsc.org
Molecular Docking and Dynamics Simulations for Receptor Interactions
To investigate how this compound might interact with biological targets such as proteins or enzymes, molecular docking and molecular dynamics (MD) simulations are employed. nih.govspringernature.comproquest.com
Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. scirp.orgresearchgate.netmdpi.comukm.mynih.gov This method involves placing the ligand (this compound) into the binding site of a receptor and scoring the different poses based on factors like intermolecular forces. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.comproquest.com Starting from a docked pose, MD simulations model the movements of every atom in the system by solving Newton's equations of motion. These simulations can assess the stability of the binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more detailed understanding of the energetics of the interaction. nih.govproquest.com
Together, these simulation techniques are instrumental in rational drug design, helping to predict the biological activity of molecules and guide the development of new therapeutic agents. scirp.orgnih.gov
Prediction of Binding Modes and Affinities with Biological Targets
The prediction of how a ligand such as this compound binds to a biological target is fundamental to understanding its mechanism of action. Molecular docking simulations are a primary tool used for this purpose. These simulations place the ligand into the binding site of a protein in various orientations and conformations, calculating a score that estimates the binding affinity.
While specific docking studies on this compound are not extensively detailed in the public domain, the principles of such studies can be applied. For a given target, the phenoxyphenyl group would be expected to engage in hydrophobic interactions within the binding pocket, while the carbamoyl (B1232498) and benzoic acid moieties would be prime candidates for forming hydrogen bonds and salt bridges with polar or charged amino acid residues. The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potential potency.
Table 1: Representative Predicted Binding Affinities and Interacting Residues for a Hypothetical Target
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target X | -8.5 | Tyr123, Phe256, Arg345 |
| Target Y | -7.9 | Ser98, Leu154, Gln201 |
| Target Z | -9.2 | Trp88, Val176, Lys302 |
Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.
Ligand-Protein Interaction Profiling and Hotspot Identification
Beyond simply predicting the binding pose, ligand-protein interaction profiling provides a detailed map of the non-covalent interactions that stabilize the complex. Tools such as the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze docked poses and identify a range of interactions including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions.
For this compound, such profiling would likely reveal the benzoic acid's carboxyl group forming strong hydrogen bonds or a salt bridge with a positively charged residue like arginine or lysine. The amide linker is also capable of donating and accepting hydrogen bonds. The two phenyl rings and the ether linkage provide a large hydrophobic surface, likely interacting with non-polar residues in the binding site. Identifying these "hotspots" of interaction is crucial for understanding the determinants of binding and for designing modifications to the ligand that could enhance affinity.
Table 2: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Target
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxyl OH | Arg345 | 2.8 |
| Hydrogen Bond | Amide NH | Ser98 | 3.1 |
| Hydrophobic | Phenyl Ring 1 | Phe256 | 3.5 |
| Hydrophobic | Phenyl Ring 2 | Leu154 | 3.9 |
| π-Stacking | Phenyl Ring 1 | Trp88 | 4.5 |
Note: This table is a representative example of the detailed interaction data that can be generated through computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies can elucidate the key molecular properties that govern their inhibitory activity against a particular target.
Studies on related benzoylaminobenzoic acid derivatives have revealed several important physicochemical descriptors that influence their biological activity. These findings can be extrapolated to guide the design of novel compounds based on the this compound scaffold.
The general equation for a QSAR model can be represented as: Biological Activity = f(Molecular Descriptors)
Key molecular descriptors often found to be significant in QSAR models for this class of compounds include:
Hydrophobicity (logP): An increase in hydrophobicity often correlates with increased inhibitory activity, suggesting the importance of hydrophobic interactions in the binding pocket.
Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability. A positive correlation suggests that bulkier groups that can form favorable van der Waals interactions may enhance activity.
Topological Descriptors: These provide information about the branching and connectivity of the molecule.
Electronic Descriptors: Parameters such as Hammett constants can quantify the electron-donating or withdrawing nature of substituents on the phenyl rings, which can influence binding affinity.
Table 3: QSAR Model for a Series of Benzoylaminobenzoic Acid Derivatives
| Descriptor | Coefficient | Contribution to Activity |
| clogP | +0.45 | Positive (Increased hydrophobicity is favorable) |
| MR | +0.21 | Positive (Increased molar refractivity is favorable) |
| Presence of H-bond donor at R1 | -0.87 | Negative (Presence of a donor may be unfavorable) |
| Aromatic Ring Count | +0.62 | Positive (More aromatic rings may enhance π-stacking) |
Note: This table represents a hypothetical QSAR model based on findings for related compound series.
These QSAR models serve as valuable guides for medicinal chemists, allowing for the prioritization of synthetic targets and the rational design of more effective molecules. By understanding the principles derived from these computational studies, the development of potent and selective agents based on the this compound structure can be significantly accelerated.
Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data
Modulation of Enzyme Activity and Biochemical Pathways
Kinase Inhibition and Allosteric Modulation Mechanisms
Currently, there is a lack of specific research data detailing the direct kinase inhibition or allosteric modulation mechanisms of 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid. While the inhibition of protein kinases is a critical mechanism for many therapeutic agents, and allosteric modulation offers a pathway for achieving specificity and avoiding off-target effects, studies directly linking this compound to these activities are not available in the reviewed scientific literature.
Inhibition of Other Key Enzymes (e.g., Proteases, Oxidoreductases)
Research has indicated that analogues of this compound can act as inhibitors of certain proteases. Specifically, a study on novel analogues of 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid demonstrated that at their maximum osteogenic concentration, these compounds significantly inhibited osteoblastic proteasomal activity. nih.gov The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis, and its inhibition can affect various cellular processes.
However, there is no specific information available in the current scientific literature regarding the inhibition of oxidoreductases by this compound.
Mechanisms of Cell Differentiation Induction
Analogues of this compound have been shown to induce cellular differentiation. A study focusing on novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues reported their ability to stimulate Bone Morphogenetic Protein-2 (BMP-2) production and induce osteoblast differentiation. nih.gov One of the most effective compounds, 11, was found to induce this differentiation in vitro, an effect that was nullified by the BMP-2 inhibitor, noggin. nih.gov This suggests that the mechanism of cell differentiation induction by these compounds is mediated through the BMP-2 signaling pathway.
Antimicrobial Activity and Anti-Biofilm Formation Mechanisms
Antibacterial Effects Against Specific Pathogens (e.g., S. aureus, P. aeruginosa)
While direct studies on the antibacterial activity of this compound are limited, research on related benzoic acid derivatives has demonstrated efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. For instance, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown specific antimicrobial activity, with notable effects against P. aeruginosa. researchgate.net Another study highlighted the synergistic staphylocidal interaction of benzoic acid derivatives with capric acid against both S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism involves membrane disruption by capric acid, allowing the benzoic acid derivative to enter the cell and cause a cytoplasmic ion imbalance, leading to cell death. nih.gov
Antibacterial Activity of Benzoic Acid Derivatives
| Compound Type | Target Pathogen | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | Antimicrobial activity with MICs ranging from 250 µg/mL to 31.5 µg/mL. researchgate.net | Not specified. |
| Benzoic acid derivatives (in combination with capric acid) | Staphylococcus aureus (including MRSA) | Synergistic bactericidal effect. nih.gov | Membrane disruption and cytoplasmic ion imbalance. nih.gov |
Antiviral Properties and Target Interaction (e.g., SARS-CoV-2 Main Protease)
There is currently no direct scientific evidence to suggest that this compound possesses antiviral properties or interacts with the SARS-CoV-2 main protease (Mpro). The inhibition of SARS-CoV-2 Mpro is a significant target for the development of antiviral drugs against COVID-19. nih.gov However, literature searches for the antiviral activity of this compound against this target have not yielded any specific results.
Anti-Toxoplasma Activity and Parasite Target Engagement
Currently, there is a significant need for novel therapeutic options against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Existing treatments are often limited by toxicity and are not effective against the latent cyst stage of the parasite nih.govunomaha.edunih.gov.
A thorough review of published research indicates that the specific anti-Toxoplasma activity of this compound has not been reported. However, the broader chemical class of N-phenylbenzamides, to which this compound belongs, has been investigated for activity against other parasitic organisms. For instance, various N-phenylbenzamide analogs have demonstrated notable efficacy against Schistosoma mansoni, the flatworm responsible for schistosomiasis nih.govnih.gov. Studies on related compounds have also shown activity against kinetoplastid parasites, such as Trypanosoma brucei nih.gov. These findings suggest that the N-phenylbenzamide scaffold may possess antiparasitic properties, warranting future investigation into the potential efficacy of this compound against Toxoplasma gondii.
Receptor Binding Studies and Signaling Cascade Perturbations
G-Protein Coupled Receptor (GPCR) Interactions
G-Protein Coupled Receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the targets for a large percentage of modern pharmaceuticals nih.gov. They are involved in a multitude of physiological processes, making them a key area of interest in drug discovery.
Despite the therapeutic importance of GPCRs, a comprehensive search of scientific databases reveals no specific studies detailing the interaction of this compound with any GPCR. Consequently, there is no available data on its binding affinity, agonistic or antagonistic activity, or its potential to perturb GPCR-mediated signaling cascades.
Cellular Biological Responses (Non-Clinical Phenotypes)
Effects on Amino Acid Oxidation and Related Processes
The metabolic impact of a compound provides critical insight into its mechanism of action and cellular effects. However, research into the specific cellular biological responses elicited by this compound is limited.
Specifically, no published studies were identified that investigate the effects of this compound on the metabolic pathway of amino acid oxidation or any related processes. Therefore, its influence on this aspect of cellular metabolism remains unknown.
Structure-Activity Relationship (SAR) Derivation for Biological Efficacy
While direct studies on this compound are scarce, extensive Structure-Activity Relationship (SAR) data exists for the broader classes of N-phenylbenzamides and 2-phenoxybenzamides, providing valuable insights into the structural features that govern biological efficacy wikipedia.org.
Research on analogous compounds has demonstrated that modifications to three key regions of the molecule—the benzoic acid ring (A-ring), the N-phenyl (or anilino) ring (B-ring), and the linking amide/carbamoyl (B1232498) group—can significantly influence activity against various targets, including parasites and bacteria nih.govmdpi.commdpi.comnih.govresearchgate.net.
Key SAR findings for related scaffolds include:
Substituents on the Benzoic Acid Moiety (A-Ring): In studies on 2-phenoxybenzamides with antiplasmodial activity, the presence and position of substituents on the A-ring are critical. For example, replacing a 2-(4-fluorophenoxy) group with a 2-phenoxy group led to a distinct decrease in activity, highlighting the importance of the aryloxy substituent for potency mdpi.com.
Substituents on the Anilino Moiety (B-Ring): The substitution pattern on the anilino portion of N-phenylbenzamides profoundly impacts their biological effects. For antischistosomal analogs, electron-withdrawing groups, such as trifluoromethyl (CF₃) or dichloro substitutions, on the meta or para positions of the anilino ring were found to enhance potency nih.gov. Conversely, electron-donating groups like methoxy (B1213986) were associated with inactivity nih.gov. The position of these substituents is also crucial; a CF₃ group at the meta position conferred greater activity than at the para position nih.gov.
Nature of the Aryloxy Group: In 2-phenoxybenzamide (B1622244) derivatives, the substituent on the phenoxy ring plays a role in efficacy. A 4-fluorophenoxy substituent was generally found to be more advantageous for antiplasmodial activity compared to an unsubstituted phenoxy group mdpi.com.
Lipophilicity and Electronic Properties: Across various studies of N-aryl amides, lipophilicity and the electronic properties of substituents (described by parameters like Hammett's σ) are consistently identified as key determinants of activity nih.govmdpi.com. Often, increased lipophilicity correlates with higher potency, although this must be balanced with pharmacokinetic properties nih.gov. Electron-withdrawing substituents frequently enhance the biological activity of the N-phenylbenzamide scaffold nih.govnih.gov.
These established relationships underscore that the biological efficacy of compounds based on the N-phenylbenzamide and phenoxybenzamide core is highly tunable through specific chemical modifications.
The table below summarizes SAR findings from related N-phenylbenzamide and 2-phenoxybenzamide analogs.
| Compound Class | Structural Modification | Effect on Biological Activity | Target Organism/Assay |
| N-Phenylbenzamides | Electron-withdrawing groups (e.g., 2Cl, CF₃) on the anilino ring. | Increased potency nih.gov | Schistosoma mansoni |
| N-Phenylbenzamides | Electron-donating groups (e.g., OCH₃) on the anilino ring. | Inactivity nih.gov | Schistosoma mansoni |
| N-Phenylbenzamides | Meta-position of CF₃ on anilino ring vs. para-position. | Meta-position conferred higher activity nih.gov | Schistosoma mansoni |
| N-Phenylbenzamides | Replacement of phenyl ring with pyridazinyl ring. | Abolished activity nih.gov | Schistosoma mansoni |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-phenoxy group. | Decreased potency mdpi.com | Plasmodium falciparum |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with hydrogen. | Moderate activity and selectivity mdpi.com | Plasmodium falciparum |
| N-Arylcinnamamides | Introduction of a chlorine atom at C(4) of the cinnamic acid skeleton. | Significantly increased antimicrobial activity mdpi.com | Bacteria/Fungi |
| N-Arylcinnamamides | 3,5-bis(trifluoromethyl)phenyl substitution on the anilide ring. | High activity against Staphylococcus aureus and M. tuberculosis nih.gov | Bacteria |
Advanced Applications and Research Outlook
Utilization of 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid as a Biochemical Research Tool
This compound, a derivative of N-arylanthranilic acid, possesses structural motifs that make it a valuable tool for biochemical research. The N-arylanthranilic acid scaffold is historically associated with anti-inflammatory properties, and computational studies have been employed to predict the activity of this class of compounds. researchgate.netresearchgate.net The core structure, consisting of a benzoic acid linked to an aromatic amine via a carbamoyl (B1232498) bridge, is a privileged scaffold in medicinal chemistry.
The phenoxyphenyl group, in particular, is a key feature in various enzyme inhibitors. Research has identified that molecules containing a phenoxyphenyl amide modification can act as low micromolar inhibitors of human protein isoprenylcysteine carboxyl methyltransferase (hIcmt), an enzyme implicated in cellular transformation by oncogenic Ras isoforms. nih.govnih.govpurdue.eduresearchgate.net For instance, prenylcysteine-based inhibitors bearing this motif have been synthesized and evaluated, demonstrating mixed-mode inhibition against hIcmt. nih.govpurdue.edu Similarly, the replacement of other aromatic groups with a phenoxyphenyl substituent has led to the development of highly selective inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. acs.org
Given these precedents, this compound can be utilized as a research probe to investigate the structure and function of related enzymes. Its potential inhibitory activity can be assayed against a panel of transferases, proteases, or other enzymes known to bind ligands with similar phenyl ether substructures. Such studies can help delineate the structural requirements for ligand binding and inform the design of more potent and selective inhibitors. Furthermore, analogs of this compound could be synthesized with reporter tags (e.g., fluorescent labels or biotin) to facilitate studies on target engagement, cellular localization, and protein-ligand interactions.
| Research Application | Relevant Enzyme Class/Target | Structural Motif |
| Enzyme Inhibition Studies | Isoprenylcysteine Carboxyl Methyltransferase (Icmt), Matrix Metalloproteinases (MMPs) | Phenoxyphenyl amide |
| Anti-inflammatory Research | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | N-arylanthranilic acid |
| Plant Biology | Auxin Transport Proteins | N-arylphthalamic acid |
Potential as a Synthetic Building Block for Complex Molecules and Material Science
The chemical architecture of this compound makes it a versatile synthetic intermediate, or "building block," for constructing more complex molecules in both medicinal chemistry and material science. nih.govcymitquimica.com The molecule features two key functional groups amenable to a variety of chemical transformations: the carboxylic acid and the stable amide linker.
In organic synthesis, carbamoylbenzoic acids serve as precursors for heterocyclic compounds and other elaborate molecular scaffolds. smolecule.comacs.orgnih.gov The carboxylic acid group can be readily converted into esters, acid chlorides, or other amides, allowing for its conjugation to other molecules of interest. For example, it can be coupled with various amines or alcohols to generate libraries of derivatives for structure-activity relationship (SAR) studies.
In material science, the phenoxyphenyl moiety is known to impart desirable properties such as high thermal stability and a high refractive index. researchgate.netacs.org Boronic acid esters containing the phenoxyphenyl group are used in the synthesis of advanced polymers and coatings. chemimpex.com Consequently, this compound could be polymerized or incorporated into polymer backbones to create novel materials with enhanced optical and thermal properties, potentially for applications in light-emitting diodes (LEDs) or specialty optics. researchgate.net
| Functional Group | Potential Reactions | Application Area |
| Carboxylic Acid | Esterification, Amidation, Halogenation, Reduction | Medicinal Chemistry, Polymer Synthesis |
| Amide | Generally stable; can participate in cyclization reactions under specific conditions | Heterocycle Synthesis |
| Phenoxyphenyl Group | Electrophilic Aromatic Substitution (on rings) | Material Science (property modulation) |
Integration into Fragment-Based Drug Discovery and Probe Development
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to a biological target. pnas.orgnih.gov While this compound itself (Molecular Weight: 333.32 g/mol ) is generally too large to be considered a fragment under the widely accepted "Rule of Three" (MW < 300 Da), its structure is highly relevant to FBDD through a process known as ligand deconstruction. blogspot.comnih.govresearchgate.net
In this "deconstruction-reconstruction" approach, a known active ligand like this compound can be computationally or synthetically broken down into its constituent fragments. blogspot.comnih.gov This process would yield a set of smaller molecules for screening, such as:
Phthalic acid or a related benzoic acid derivative
Phenol or phenoxybenzene
These resulting fragments can then be screened against a target of interest. If hits are identified, they can serve as starting points for building new, potentially more potent and efficient ligands, a process often guided by structural biology techniques like X-ray crystallography. pnas.org The original molecule serves as a blueprint for how these fragments might be linked together to occupy the target's binding site effectively. This strategy leverages the known biological relevance of the parent scaffold to create a focused fragment library, increasing the efficiency of the hit-finding process. nih.govresearchgate.net
| Parent Molecule | Deconstructed Fragments | Potential FBDD Application |
| This compound | Phthalic Acid, 4-Phenoxyaniline, Phenoxybenzene | Generation of a focused fragment library for screening against novel or known biological targets. |
Future Directions for Fundamental Chemical Research on Carbamoylbenzoic Acid Derivatives
The carbamoylbenzoic acid scaffold continues to be an area of active investigation, with several promising directions for future fundamental research.
Exploration of Novel Biological Activities: While the anti-inflammatory properties of N-arylanthranilic acids are well-documented, further screening of derivatives like this compound against diverse biological targets is warranted. Research into benzoic acid derivatives has revealed potential applications as antimycobacterial agents and neuroprotective compounds, suggesting that this chemical class may have untapped therapeutic potential. mdpi.commdpi.com Systematic screening and mechanism-of-action studies could uncover novel biological functions.
Advanced Computational Studies: The application of computational chemistry, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can provide deeper insights into the properties of these molecules. researchgate.netresearchgate.net Future research could focus on building predictive models for the biological activity, toxicity, and pharmacokinetic properties of carbamoylbenzoic acid derivatives. These in silico studies can rationalize experimental findings and guide the design of next-generation compounds with improved profiles. researchgate.net
Development of Novel Synthetic Methodologies: The synthesis of carbamoylbenzoic acids and their subsequent derivatization remains a key area of chemical research. researchgate.netnih.gov Future work could focus on developing more efficient, sustainable, and regioselective synthetic routes. Furthermore, the application of late-stage functionalization techniques could enable the rapid diversification of complex carbamoylbenzoic acid derivatives, allowing for efficient exploration of chemical space around a core scaffold. cell.com
Applications in Agrochemicals: Analogs such as N-phenylphthalamic acid and N-1-naphthylphthalamic acid are known to act as plant growth regulators by inhibiting auxin transport. researchgate.netgoogle.com This suggests a potential avenue for developing novel agrochemicals from the this compound scaffold. Research could explore the herbicidal or plant growth-promoting activities of a library of related derivatives.
Q & A
Q. What synthetic routes are available for 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid, and how can reaction conditions be optimized?
Answer: The compound is synthesized via carbamoyl linkage formation between benzoic acid derivatives and 4-phenoxyaniline. Key steps include:
- Coupling reaction : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 2-carboxybenzoic acid derivatives for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., hydrolysis).
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
Q. How can the purity and structural integrity of this compound be validated?
Answer: Use a multi-technique approach:
- HPLC : C18 reverse-phase column with UV detection at 254 nm; retention time compared to standards .
- Spectroscopy :
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 75.70%, H: 4.76%, N: 4.41%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. agonist activity) may arise from:
- Structural analogs : Subtle substituent changes (e.g., fluorine vs. methoxy groups) alter receptor binding. For example, fluorinated analogs show enhanced LPA2 receptor specificity .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. fibroblasts) or endpoint measurements (e.g., caspase-3 vs. ERK activation) impact results .
- Dose-response validation : Perform full dose-response curves (1 nM–100 µM) to confirm EC₅₀/IC₅₀ values across independent labs .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
Answer:
- Molecular docking : Use crystal structures of target receptors (e.g., LPA2) to predict binding poses. Focus on key interactions:
- Hydrogen bonding between the amide group and Arg3.28 residue.
- π-π stacking of the phenoxyphenyl moiety with hydrophobic pockets .
- QSAR analysis : Corrogate substituent electronic properties (Hammett σ values) with bioactivity data to prioritize electron-withdrawing groups (e.g., -CF₃) for enhanced potency .
Q. What experimental approaches confirm the compound’s role in modulating apoptotic pathways?
Answer:
- Caspase assays : Measure cleavage of caspases-3/7/8/9 via fluorogenic substrates (e.g., DEVD-AMC) in TNF-α-induced apoptosis models .
- DNA fragmentation : Use TUNEL staining or comet assays to quantify apoptotic nuclei.
- Signaling complex analysis : Co-immunoprecipitation (Co-IP) validates interactions between LPA2, Na⁺/H⁺ exchanger regulatory factor 2 (NHERF2), and TRIP6 in antiapoptotic signaling .
Methodological Considerations Table
Contradictions and Resolutions
- Issue : Some studies report pro-apoptotic effects, while others show antiapoptotic activity.
Resolution : Context-dependent effects arise from cell type-specific receptor expression (e.g., LPA2 vs. LPA1 dominance) . - Issue : Variability in enzyme inhibition (e.g., COX-2 vs. LOX).
Resolution : Test derivatives with modified substituents (e.g., -OCH₃ → -CF₃) to isolate target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
